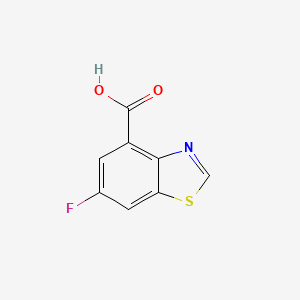
5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR
描述
Bromo-4’-chloro-3’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-4’-chloro-3’-sulfamoylacetophenone typically involves the bromination of 4’-chloroacetophenone followed by sulfonamide formation. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . This method is advantageous due to its high yield, cost-effectiveness, and repeatability.
Industrial Production Methods
Industrial production of Bromo-4’-chloro-3’-sulfamoylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Bromo-4’-chloro-3’-sulfamoylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Coupling Reactions: Products include biaryl compounds.
科学研究应用
Bromo-4’-chloro-3’-sulfamoylacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of sulfonamide and halogenated acetophenone derivatives on biological systems.
作用机制
The mechanism of action of Bromo-4’-chloro-3’-sulfamoylacetophenone involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding. The acetophenone core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-4’-chloro-3’-sulfamoylacetophenone: Similar structure but with a different position of the bromine atom.
4’-Bromoacetophenone: Lacks the sulfonamide group but shares the bromine and acetophenone core.
4’-Chloroacetophenone: Lacks the bromine and sulfonamide groups but shares the acetophenone core.
Uniqueness
Bromo-4’-chloro-3’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H7BrClNO3S |
|---|---|
分子量 |
312.57 g/mol |
IUPAC 名称 |
5-(2-bromoacetyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14) |
InChI 键 |
TXNZZKXIJJSNFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8669623.png)




![2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B8669655.png)
